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Compound of Interest

Compound Name: CVN766

cat. No.: B15619416

An In-depth Technical Guide on the Binding Affinity of CVN766 to Orexin 1 Receptor (Ox1R)

This technical guide provides a comprehensive overview of the binding affinity of CVN766, a
selective Orexin 1 Receptor (Ox1R) antagonist, for researchers, scientists, and drug
development professionals. The document details quantitative binding data, experimental
protocols for its determination, and the relevant signaling pathways.

Binding Affinity Profile of CVN766

CVNZ766 is a potent and highly selective antagonist for the Orexin 1 Receptor.[1][2][3] It
demonstrates a more than 1000-fold selectivity for Ox1R over the Orexin 2 Receptor (Ox2R).[1]
[2][4][5] This high selectivity is a key characteristic, potentially mitigating side effects such as
somnolence that can be associated with dual orexin receptor antagonists.[4][5] The
development of selective Ox1R antagonists like CVN766 is driven by the receptor's role in
psychiatric disorders, including substance use, binge eating, and anxiety.[1]

Quantitative Binding Data

The binding affinity of CVN766 has been quantified using various in vitro assays, with the key
parameters summarized below.
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Receptor Parameter Value
Ox1R ICso 8 nM
Ox2R ICso >10 uM
Ox1R pKi 8.14 + 0.03
Ox2R pKi 4.89 + 0.08

Data sourced from multiple references.[1][3][6]

Experimental Protocols

The determination of CVN766's binding affinity for the human Orexin 1 Receptor (hOx1R) is
primarily conducted through competitive radioligand binding assays.

Radioligand Competition Binding Assay

This method quantifies the ability of a test compound (CVN766) to displace a known
radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) and ICso of CVN766 at the hOx1R.
Materials:

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 1
Receptor (hOx1R-CHO).[1]

Radioligand: 3H-SB-674042, a known Ox1R antagonist.[1]

Test Compound: CVN766 at various concentrations.

Assay Buffer: Appropriate buffer solution for maintaining physiological pH and ionic strength.

Filtration Apparatus: To separate bound from unbound radioligand.

Scintillation Counter: To measure radioactivity.

Procedure:
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Cell Membrane Preparation: hOx1R-CHO cells are cultured and harvested. The cell
membranes are isolated through homogenization and centrifugation to create a membrane
preparation rich in Ox1R.

Assay Incubation: The cell membrane preparation is incubated in the assay buffer with a
fixed concentration of the radioligand (3H-SB-674042).

Competitive Binding: Varying concentrations of the unlabeled test compound, CVN766, are
added to the incubation mixture.

Equilibrium: The mixture is incubated for a specific duration to allow the binding reaction to
reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This
separates the membrane-bound radioligand from the unbound radioligand in the solution.

Quantification: The radioactivity retained on the filters, corresponding to the bound 3H-SB-
674042, is measured using a liquid scintillation counter.

Data Analysis: The amount of bound radioligand is plotted against the concentration of
CVN766. A sigmoidal dose-response curve is generated, from which the ICso value (the
concentration of CVN766 that inhibits 50% of the specific binding of the radioligand) is
determined. The Ki value is then calculated from the 1Cso using the Cheng-Prusoff equation.
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Workflow for Radioligand Competition Binding Assay.
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Mechanism of Action and Signaling Pathway

The Orexin 1 Receptor is a G-protein coupled receptor (GPCR).[1] Its endogenous ligand,
Orexin A, activates the receptor, which is primarily coupled to the Gg/11 protein. This activation
initiates a signaling cascade that leads to an increase in intracellular calcium levels. In the
central nervous system, Ox1R activation has been shown to modulate the release of key
neurotransmitters.[1] For instance, it can stimulate the release of dopamine in the striatum and
glutamate in the pre-frontal cortex.[1]

CVN766 functions as an antagonist, competitively binding to Ox1R and thereby blocking the
binding and subsequent signaling of Orexin A. This antagonism inhibits the downstream effects
associated with Ox1R activation.
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Antagonistic Action of CVN766 on the Ox1R Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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